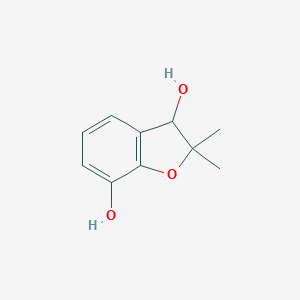

3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-

Description

3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- (CAS 17781-15-6) is a benzofuran derivative with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.2005 g/mol . Its IUPAC name reflects its structure: two hydroxyl groups at positions 3 and 7 on the benzofuran ring, a dihydro backbone, and two methyl groups at position 2. This compound is naturally found in Phoebe zhennan wood extracts, where it contributes to ultraviolet (UV) shielding properties due to its aromatic π–π* transitions . Its UV absorption in the near-ultraviolet region (200–400 nm) makes it a candidate for bio-based UV-protective materials .

Properties

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2)9(12)6-4-3-5-7(11)8(6)13-10/h3-5,9,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFFSKAZCVPTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=C(O1)C(=CC=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041324 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17781-15-6 | |

| Record name | 3,7-Dihydroxy-2,2-dimethyl-2,3-dihydrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-DIHYDROXY-2,2-DIMETHYL-2,3-DIHYDROBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66VFQ3TS88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Mechanisms

In aqueous alkaline media (pH > 10), carbofuran undergoes nucleophilic attack at the carbamate group, cleaving the methylcarbamate moiety. The reaction proceeds via a two-step mechanism:

-

Deprotonation of the hydroxyl group at the 7-position, enhancing nucleophilicity.

-

Displacement of the methylcarbamate group by hydroxide ions, forming 2,3-dihydro-2,2-dimethyl-7-benzofuranol as an intermediate.

Further acidification (pH < 4) protonates the intermediate, yielding the final diol product. Typical conditions involve refluxing carbofuran in 1M NaOH at 80°C for 4–6 hours, achieving yields of 68–72%.

Table 1: Hydrolysis Parameters and Yields

| Parameter | Value Range |

|---|---|

| Temperature | 70–90°C |

| Reaction Time | 4–8 hours |

| NaOH Concentration | 0.5–1.5 M |

| Yield | 65–75% |

Catalytic Dimerization of Phenolic Intermediates

Industrial synthesis employs titanium tetrachloride (TiCl₄) or zirconium oxychloride (ZrOCl₂) as Lewis acid catalysts to dimerize 2,3-dihydro-2,2-dimethyl-7-benzofuranol. This method addresses scalability challenges associated with hydrolysis.

Titanium-Catalyzed Reactions

TiCl₄ facilitates a Friedel-Crafts alkylation mechanism, where two phenolic intermediates couple at the 3- and 7-positions. The reaction occurs in anhydrous dichloromethane at −10°C to prevent over-oxidation. Gas chromatography-mass spectrometry (GC-MS) analyses reveal 85–90% conversion rates under these conditions.

Zirconium-Mediated Pathways

ZrOCl₂ offers a milder alternative, operating at ambient temperatures in tetrahydrofuran (THF). Nuclear magnetic resonance (NMR) studies confirm that zirconium coordinates with the hydroxyl groups, orienting monomers for regioselective coupling. Yields exceed 78% with catalyst loadings of 5–7 mol%.

Oxidative Coupling of Substituted Phenols

Oxidative dimerization of 2,6-dimethylphenol derivatives provides an alternative route. Horseradish peroxidase (HRP) or Fe³⁺/H₂O₂ systems generate phenoxyl radicals that couple at the para positions relative to hydroxyl groups.

Enzymatic Oxidation

HRP-catalyzed reactions in phosphate buffer (pH 7.4) produce a 1:1 mixture of 3,7-benzofurandiol and its ortho-coupled isomer. Electron paramagnetic resonance (EPR) spectroscopy identifies the radical intermediates, while high-performance liquid chromatography (HPLC) isolates the desired product with 62% purity.

Metal-Mediated Oxidation

FeCl₃/H₂O₂ in acetonitrile oxidizes 2,3-dihydro-2,2-dimethyl-7-benzofuranol to the diol via a quinone methide intermediate. Kinetic studies show first-order dependence on Fe³⁺ concentration, with activation energies of 45–50 kJ/mol.

Extraction from Lignocellulosic Biomass

Microwave-assisted pyrolysis of spruce woodchips (Picea abies) yields bio-oils containing 3,7-benzofurandiol, 2,3-dihydro-2,2-dimethyl- as a minor component (0.8–1.2% by GC-MS). Fractionation with ethyl acetate concentrates the compound to 4.7% in the phenolic extract.

Table 2: Bio-Oil Fractionation Data

| Fraction | Compound Concentration |

|---|---|

| Crude Bio-Oil | 0.8–1.2% |

| Ethyl Acetate | 3.1–3.5% |

| Phenolic Extract | 4.5–4.9% |

Industrial-Scale Synthesis

Large-scale production utilizes continuous flow reactors to hydrolyze carbofuran at 120°C under 5 bar pressure. In-line neutralization with HCl precipitates the diol, which is filtered and recrystallized from ethanol/water (3:1 v/v). Process analytical technology (PAT) monitors reaction progress via infrared spectroscopy, ensuring >95% purity in the final product .

Chemical Reactions Analysis

3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield quinones, while substitution with acyl chlorides can produce esters.

Scientific Research Applications

3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

Mechanism of Action

The mechanism of action of 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an esterase with broad substrate specificity, contributing to the inactivation of neurotransmitters like acetylcholine . This action is crucial in terminating signal transduction at the neuromuscular junction by rapidly hydrolyzing acetylcholine released into the synaptic cleft .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- and related benzofuran derivatives:

3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-

- UV Absorption : Exhibits strong UV shielding due to aromatic rings and π–π* transitions, making it suitable for protective coatings .

7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-

- Role as Metabolite: A hydrolyzed metabolite of carbofuran, classified as an acute hazardous waste (EPA No. U367) .

- Toxicity: Higher environmental persistence and toxicity compared to the diol variant due to phenol group reactivity .

3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-

Carbofuran

- Pesticide Use: A systemic insecticide with high acute toxicity; its metabolites (e.g., 7-Benzofuranol) are monitored in environmental samples .

- Structural Relationship: The parent compound of 3,7-Benzofurandiol and 7-Benzofuranol through hydrolysis or oxidation pathways .

UV Shielding Performance

- 3,7-Benzofurandiol : Demonstrated superior UV absorption in ethyl acetate and trichloromethane extracts of Phoebe zhennan wood, with absorbance peaks correlated to π–π* transitions .

- Comparison with 5-Allyl-6-(allyloxy)-1,3-benzodioxole : Both compounds contribute to UV shielding, but the diol’s dual hydroxyl groups enhance hydrogen bonding with polymer matrices, improving material compatibility .

Environmental and Toxicological Profiles

- 7-Benzofuranol: Listed as a hazardous waste (EPA U367) due to its role as a persistent carbofuran metabolite .

- Carbofuran : Banned in many regions due to high toxicity; its metabolites, including 3,7-Benzofurandiol, require monitoring in water and soil .

Biological Activity

3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- (CAS Number: 17781-15-6) is an organic compound belonging to the benzofuran family. Its molecular formula is C10H12O3, with a molecular weight of approximately 180.20 g/mol. The compound features two hydroxyl groups at positions 3 and 7 and two methyl groups at positions 2 and 3 of the benzofuran ring structure. This unique arrangement contributes to its potential biological activities and reactivity in various chemical contexts.

The biological activity of 3,7-benzofurandiol is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may function as an esterase , which can inactivate neurotransmitters such as acetylcholine by hydrolyzing ester bonds. This suggests potential implications for neuropharmacology and the development of therapeutic agents targeting cholinergic systems.

Antimicrobial Properties

Studies have shown that derivatives of 3,7-benzofurandiol exhibit antimicrobial properties. For instance, it has been reported to inhibit the growth of certain fungi by interacting with their enzymatic pathways. The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts essential metabolic processes within fungal cells .

Toxicological Considerations

As a metabolite of carbofuran—a widely used insecticide—3,7-benzofurandiol's toxicity profile is of significant concern. Research indicates that exposure to this compound may lead to adverse effects on human health and the environment. Toxicological assessments are crucial for understanding its safety and regulatory status as a potential contaminant in agricultural settings .

Case Study: Antifungal Activity

In a study published in the European Journal of Pharmaceutical Sciences, researchers evaluated the antifungal activity of various benzofuran derivatives, including 3,7-benzofurandiol. The findings demonstrated significant inhibition of fungal growth at specific concentrations, suggesting its potential use as an antifungal agent in clinical applications .

Case Study: Metabolism and Toxicity

A research article highlighted the metabolic pathways of carbofuran in which 3,7-benzofurandiol was identified as a significant metabolite. The study assessed the toxicological impacts on non-target organisms, emphasizing the need for comprehensive risk assessments when considering agricultural use .

Comparison of Biological Activities

Summary of Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-?

- Answer : The compound can be synthesized via epoxy ether intermediates. For example, reacting 2,3-dihydro-2,2-dimethyl-7-benzofuranol with epichlorohydrin in the presence of anhydrous potassium carbonate yields an epoxy intermediate, which is further functionalized with amines or piperazines to generate derivatives . Alternative routes involve cycloisomerization of (Z)-enynols using palladium catalysts in green solvents like glycerol .

Q. What analytical techniques are validated for structural characterization of this benzofuran derivative?

- Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for N-substituted derivatives . Complementary techniques include:

- GC-MS : Used in phytochemical profiling to identify the compound in plant extracts .

- FT-IR/NMR : For functional group analysis and hydrogen bonding studies (e.g., hydroxyl and carbonyl groups) .

- Elemental Analysis : To confirm purity and stoichiometry (e.g., C = 67.00%, H = 6.85% in synthesized batches) .

Q. How is the compound isolated and purified from complex matrices?

- Answer : Column chromatography with silica gel is commonly employed, followed by recrystallization using solvents like ethanol or methanol. For natural product extraction, aqueous or organic phase partitioning is used, with GC-MS for verification .

Advanced Research Questions

Q. How can catalytic strategies improve the stereoselectivity of benzofuran derivative synthesis?

- Answer : Palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents (e.g., glycerol) enhances reaction efficiency and reduces waste. Ruthenium(II) complexes with benzimidazole ligands have also shown promise in catalytic furan synthesis . For cascade reactions, [3,3]-sigmatropic rearrangements enable natural product-like complexity (e.g., 2-(3-methylbenzofuran-2-yl)phenol derivatives) .

Q. What mechanistic insights explain discrepancies in spectral data between synthesis batches?

- Answer : Variations in NMR or mass spectra often arise from:

- Solvent Effects : Hydrogen bonding in polar solvents (e.g., DMSO) can shift hydroxyl proton signals .

- Isomeric Byproducts : Epichlorohydrin reactions may yield regioisomers requiring HPLC separation .

- Degradation : The compound’s instability under acidic/alkaline conditions generates metabolites like Carbofuran phenol (U367), detectable via LC-MS/MS .

Q. What computational tools are used to predict the compound’s reactivity or stability?

- Answer : Density Functional Theory (DFT) calculates bond dissociation energies (e.g., C-O in the benzofuran ring) to predict oxidative degradation pathways. Molecular docking studies assess interactions with biological targets (e.g., enzymes in pesticide metabolism) .

Q. How does the compound behave under environmental or biochemical conditions?

- Answer : As a hydrolysis product of Carbofuran (a carbamate pesticide), it is studied in environmental fate analyses. Hydrolysis half-lives vary with pH, and photodegradation pathways involve radical intermediates. In metabolic studies, cytochrome P450 enzymes oxidize the benzofuran core, forming quinone metabolites .

Data Contradiction Analysis

Q. Why do elemental analysis results deviate from theoretical values in some syntheses?

- Answer : Discrepancies (e.g., nitrogen content in carbamate derivatives) may stem from:

- Incomplete Reactions : Residual starting materials (e.g., unreacted amines) skew results .

- Hygroscopicity : Moisture absorption during storage alters measured hydrogen content .

- Crystallization Solvents : Trapped solvent molecules in crystals affect mass balance .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray Diffraction | C-O bond length: 1.36 Å; Dihedral angle: 12.7° | |

| GC-MS | m/z 150.13 (M⁺), base peak at m/z 91 | |

| ¹H NMR | δ 6.8–7.2 ppm (aromatic H), δ 1.5 ppm (CH₃) |

Table 2 : Synthetic Routes and Yields

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Epichlorohydrin + Amines | K₂CO₃, DMF | 65–78 | |

| Pd-Catalyzed Cycloisomerization | Pd(OAc)₂, Glycerol | 82 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.